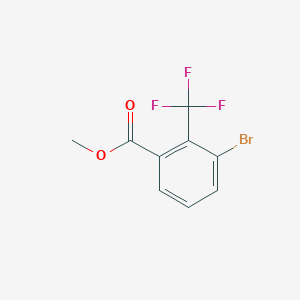

Methyl 3-bromo-2-(trifluoromethyl)benzoate

Description

Methyl 3-bromo-2-(trifluoromethyl)benzoate (CAS: 1214323-47-3) is a substituted benzoate ester characterized by a bromine atom at the 3-position and a trifluoromethyl (–CF₃) group at the 2-position of the benzene ring. Its molecular formula is C₁₀H₆BrF₃O₂, with a molar mass of 307.06 g/mol. The compound is typically synthesized via esterification or halogenation reactions, serving as a key intermediate in agrochemical and pharmaceutical synthesis. Its high purity (95%) and commercial availability (e.g., Combi-Blocks catalog code QV-2939) make it valuable for research and industrial applications .

The electron-withdrawing trifluoromethyl and bromine substituents influence its reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. These groups also enhance stability against metabolic degradation, a feature exploited in pesticide development .

Properties

IUPAC Name |

methyl 3-bromo-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-8(14)5-3-2-4-6(10)7(5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXKJKGTJBJWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-47-3 | |

| Record name | Methyl 3-bromo-2-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: Methyl 3-bromo-2-(trifluoromethyl)benzoate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound serves as a probe in biological studies to understand the behavior of brominated and trifluoromethylated compounds in biological systems. Medicine: It is investigated for potential pharmacological properties, including its use as a precursor in drug synthesis. Industry: The compound finds applications in the development of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The compound exerts its effects through its reactivity with various biological targets. The bromine atom and trifluoromethyl group enhance its binding affinity to certain enzymes and receptors, influencing molecular pathways involved in biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

Methyl 3-bromo-2-(trifluoromethyl)benzoate belongs to a family of bromo-trifluoromethyl-substituted benzoates. Key isomers include:

Key Observations :

- Steric and Electronic Effects : The 2-position –CF₃ group in the target compound creates significant steric hindrance, reducing reactivity at the ortho position compared to isomers with –CF₃ at meta or para positions.

- Reactivity Trends : Bromine at the 3-position (as in the target compound) facilitates regioselective coupling reactions, whereas bromine at the 4-position (e.g., Methyl 4-bromo-2-(trifluoromethyl)benzoate) may favor electrophilic aromatic substitutions .

Functional Group Variants

Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate (CAS: 1805023-21-5)

- Molecular Formula: C₁₁H₇BrF₃NO₂

- Key Differences: Replaces the methyl ester with an ethyl group and introduces a cyano (–CN) substituent at the 2-position. The –CN group enhances electrophilicity, making this compound more reactive in nucleophilic additions compared to the target compound .

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS: 2704827-34-7)

- Molecular Formula : C₁₀H₆BrClF₃O₃

- Key Differences: Substitutes –CF₃ with a trifluoromethoxy (–OCF₃) group and adds chlorine at the 2-position.

Application-Driven Analogues

Several methyl benzoate derivatives are used as sulfonylurea herbicides, such as:

Research Findings and Industrial Relevance

- Synthetic Utility : The target compound’s bromine atom is pivotal in palladium-catalyzed cross-couplings, enabling access to biaryl structures common in drug discovery.

- Stability Studies : Derivatives with –CF₃ at the 2-position exhibit enhanced thermal stability (e.g., decomposition >200°C) compared to –CF₃-free analogues, aligning with trends observed in fluorinated pesticides .

Biological Activity

Methyl 3-bromo-2-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis, and applications in various fields.

This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzoate structure. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and proliferation. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways, although specific pathways remain to be fully elucidated.

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as a lead compound for further drug development .

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group is believed to enhance binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles, leading to a range of derivatives with potentially enhanced biological activities. The compound can also undergo reduction and oxidation reactions, allowing for the creation of diverse chemical entities suitable for further biological evaluation.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that the compound inhibited the growth of E. coli and S. aureus at concentrations as low as 50 µg/mL, suggesting significant antimicrobial potential.

- Cytotoxicity in Cancer Cells : In vitro tests showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer (MCF-7) cells, with an IC50 value determined at approximately 40 µM .

- Mechanistic Studies : Research indicated that the compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors, highlighting its potential as an anticancer agent .

Summary Table of Biological Activities

Preparation Methods

Preparation via Bromination of 2-(Trifluoromethyl)benzoic Acid Followed by Esterification

One common synthetic route starts with 2-(trifluoromethyl)benzoic acid, which undergoes bromination at the 3-position on the aromatic ring. The brominated acid is then esterified with methanol to form the methyl ester.

- Bromination: The aromatic ring is selectively brominated using brominating agents like N-bromosuccinimide (NBS) or molecular bromine under controlled temperature and solvent conditions to avoid polybromination.

- Esterification: The brominated acid is reacted with methanol in the presence of acid catalysts such as thionyl chloride or sulfuric acid, often under reflux conditions, to form the methyl ester.

This route allows regioselective incorporation of bromine at the 3-position relative to the trifluoromethyl group.

Preparation via Bromination of Methyl Benzoate Followed by Trifluoromethylation

Alternatively, methyl benzoate can first be brominated at the 3-position, then subjected to trifluoromethylation at the 2-position.

- Bromination: Methyl benzoate is brominated using brominating agents under controlled conditions to yield methyl 3-bromobenzoate.

- Trifluoromethylation: Introduction of the trifluoromethyl group at the 2-position can be achieved using reagents such as methyl fluorosulfonyldifluoroacetate in the presence of copper(I) iodide as a catalyst in solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (~80 °C) for extended periods (e.g., 16 hours).

This method has been demonstrated in the synthesis of related compounds, such as methyl 2-acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate, indicating its applicability to trifluoromethylation of brominated aromatic esters.

Industrial and Laboratory Scale Methods

- Traditional synthesis is often conducted in batch reactors, where temperature, reagent addition rates, and stirring are carefully controlled.

- Bromination is typically performed in acidic media (e.g., sulfuric acid and acetic acid mixtures) at moderate temperatures (40–50 °C) to ensure selectivity and yield.

- After bromination, the reaction mixture is quenched with water, and the product is extracted and purified by crystallization or chromatography.

- Modern synthetic approaches may employ continuous flow reactors to improve control over reaction parameters, enhance safety (especially for bromination), and scale-up efficiency.

- Continuous flow allows precise control over reagent mixing, temperature, and reaction time, reducing side reactions and improving product purity.

Detailed Reaction Conditions and Reagents

Purification Techniques

- Silica gel column chromatography is commonly employed using mixtures of ethyl acetate and hexanes (0% to 20% ethyl acetate) to separate the target compound from impurities.

- Crystallization from suitable solvents may be used for final purification.

- Extraction and washing steps with aqueous sodium bicarbonate or sodium hydroxide solutions help remove acidic or basic impurities.

Representative Research Findings and Yields

These yields and conditions illustrate the feasibility of bromination and trifluoromethylation steps under controlled laboratory conditions.

Summary Table of Preparation Methods

| Preparation Route | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Bromination of 2-(trifluoromethyl)benzoic acid + Esterification | Selective bromination → esterification with MeOH | Direct route, regioselective bromination | Control of bromination selectivity |

| Bromination of methyl benzoate + Trifluoromethylation | Bromination → CuI-catalyzed trifluoromethylation | Modular approach, allows functional group introduction in sequence | Requires specialized trifluoromethylation reagents |

| Industrial batch bromination in acidic media | Bromination with hydantoin derivatives in H2SO4/AcOH | Scalable, well-established | Handling corrosive acids and brominating agents |

| Continuous flow bromination and esterification | Controlled reagent addition in flow reactors | Enhanced safety and scalability | Requires specialized equipment |

Q & A

Q. What are the standard synthetic routes for Methyl 3-bromo-2-(trifluoromethyl)benzoate, and what methodological considerations are critical for optimizing yield?

this compound is typically synthesized via esterification of the corresponding benzoic acid derivative. Key steps include:

- Bromination : Electrophilic substitution at the meta position using bromine in the presence of Lewis acids (e.g., FeBr₃) .

- Trifluoromethylation : Introduction of the CF₃ group via Ullmann coupling or transition-metal catalysis (e.g., CuI/ligand systems) .

- Esterification : Reaction of the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) . Optimization Tips : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Splitting patterns reveal substitution positions .

- ¹³C NMR : Confirm CF₃ (δ ~120 ppm, q, J = 280 Hz) and ester carbonyl (δ ~165 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and trifluoromethyl groups influence reactivity in cross-coupling reactions?

The bromo group acts as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the CF₃ group exerts strong electron-withdrawing effects, stabilizing transition states. Challenges include:

- Steric hindrance : Ortho-substituted CF₃ may slow coupling kinetics. Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

- Electronic deactivation : Bromine’s electron-withdrawing nature reduces nucleophilicity. Optimize base strength (e.g., Cs₂CO₃ vs. K₃PO₄) . Data Contradiction : Some studies report lower yields for Pd-catalyzed couplings compared to Cu-mediated methods due to steric clashes .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Disorder in CF₃ Groups : The trifluoromethyl group’s rotational freedom causes electron density smearing. Mitigate by collecting data at low temperatures (100 K) .

- Heavy Atom Effects : Bromine’s strong scattering complicates phase determination. Use dual-space methods (SHELXD) or experimental phasing (SAD/MAD) .

- Validation : Apply the IUCr’s checkCIF tool to validate torsion angles and displacement parameters .

Q. How does this compound interact with biological targets, and what computational methods predict its bioactivity?

- Mechanistic Insight : The CF₃ group enhances lipophilicity (LogP ~3.2), improving membrane permeability. Docking studies suggest interactions with hydrophobic enzyme pockets (e.g., kinases) .

- MD Simulations : AMBER or GROMACS can model binding stability. Key parameters: RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.